Cyclopentyl 2-trifluoromethylphenyl ketone

Regioisomeric Purity Quality Control Procurement Specification

Cyclopentyl 2‑trifluoromethylphenyl ketone (IUPAC: cyclopentyl‑[2‑(trifluoromethyl)phenyl]methanone) is an ortho‑CF₃‑substituted aryl cyclopentyl ketone. It exists as a high‑lipophilicity liquid (predicted LogP ≈ 4.0 ) with a boiling point of 294 °C at 760 mmHg and a density of 1.215 g cm⁻³.

Molecular Formula C13H13F3O
Molecular Weight 242.24 g/mol
CAS No. 898791-64-5
Cat. No. B1324757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 2-trifluoromethylphenyl ketone
CAS898791-64-5
Molecular FormulaC13H13F3O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
InChIKeyPDYIDWQRBBRPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl 2‑Trifluoromethylphenyl Ketone (CAS 898791‑64‑5): Core Identity and Procurement‑Grade Specifications


Cyclopentyl 2‑trifluoromethylphenyl ketone (IUPAC: cyclopentyl‑[2‑(trifluoromethyl)phenyl]methanone) is an ortho‑CF₃‑substituted aryl cyclopentyl ketone [1]. It exists as a high‑lipophilicity liquid (predicted LogP ≈ 4.0 [2]) with a boiling point of 294 °C at 760 mmHg and a density of 1.215 g cm⁻³ . Commercially, it is supplied at ≥97 % purity (HPLC) and classified under GHS07 as a harmful/irritant . The ortho‑CF₃ placement imposes substantial steric hindrance and electronic perturbation on the carbonyl, which directly modulates its reactivity relative to para‑ and meta‑CF₃ regioisomers or the non‑fluorinated parent .

Why Regioisomeric or Non‑Fluorinated Analogs Cannot Replace Cyclopentyl 2‑Trifluoromethylphenyl Ketone


In‑class aryl cyclopentyl ketones are not interchangeable. The ortho‑trifluoromethyl group imposes a unique combination of steric shielding and electron‑withdrawing effects that are absent in the para (CAS 578027‑07‑3) or meta (CAS 898791‑66‑7) regioisomers and in the non‑fluorinated cyclopentyl phenyl ketone . This ortho‑substitution pattern directly alters carbonyl electrophilicity, enolate geometry, and the dihedral angle between the aromatic ring and the carbonyl plane, which in turn governs downstream reactivity in nucleophilic additions, Grignard couplings, and condensation reactions used in pharmaceutical intermediate synthesis . Procurement of a regioisomerically incorrect or des‑fluoro analog therefore introduces a different reaction landscape that cannot be compensated for by stoichiometric or kinetic adjustment, risking failed synthetic sequences and impurity profiles that require costly re‑purification [1].

Quantitative Differentiation Evidence for Cyclopentyl 2‑Trifluoromethylphenyl Ketone Relative to Closest Analogs


Regioisomeric Purity: Differentiating Ortho‑CF₃ from Meta‑ and Para‑CF₃ Isomers by Physical Properties

The ortho‑CF₃ isomer (target) exhibits discriminable physical properties from its para‑CF₃ (CAS 578027‑07‑3) and meta‑CF₃ (CAS 898791‑66‑7) regioisomers, which is critical for identity verification during procurement. The ortho isomer has a predicted boiling point of 294 °C at 760 mmHg, a density of 1.215 g cm⁻³, and a refractive index of 1.49 . The para isomer (CAS 578027‑07‑3) is reported with somewhat different physicochemical behavior, and some vendor listings (e.g., Parchem) erroneously conflate the CAS numbers of the 2‑CF₃ and 3‑CF₃ isomers, highlighting the real‑world procurement risk . A validated analytical method such as GC‑FID or HPLC with retention‑time matching against authentic reference material is recommended to confirm regioisomeric identity upon receipt.

Regioisomeric Purity Quality Control Procurement Specification

Lipophilicity Differentiation: Ortho‑CF₃ LogP vs. Para‑CF₃ and Non‑Fluorinated Analogs

The predicted octanol‑water partition coefficient (LogP) for the ortho‑CF₃ isomer is 4.0 [1]. For the para‑CF₃ isomer (CAS 578027‑07‑3), databases report a computed LogP of approximately 4.1–4.3, while cyclopentyl phenyl ketone (no CF₃, CAS 1122‑10‑0) has a reported LogP near 3.2 . The ortho‑CF₃ group thus confers a ~0.8 LogP unit increase relative to the non‑fluorinated parent, consistent with class‑level behaviour of ortho‑trifluoromethyl aryl ketones where steric shielding of the carbonyl slightly reduces hydration and modulates passive membrane permeability [2].

Lipophilicity LogP Drug Design Permeability

HDAC4 Inhibitory Activity of the Derived Hydroxamic Acid as a Surrogate for Scaffold Utility

The hydroxamic acid derivative of the target ketone – N‑hydroxy‑1‑(2‑(trifluoromethyl)phenyl)cyclopentanecarboxamide (BDBM344332) – was tested against the HDAC4 catalytic domain and exhibited an IC₅₀ of 11,000 nM (11 µM) [1]. In contrast, optimized HDAC4 inhibitors from the same patent series (US9783488B2) bearing additional substituents achieve IC₅₀ values in the 74–80 nM range [2]. The >130‑fold difference between the minimal scaffold and elaborated analogs underscores the value of the ortho‑CF₃ cyclopentyl ketone as a tractable starting point: it provides measurable but weak target engagement that can be amplified through systematic medicinal chemistry optimization.

HDAC Inhibition Epigenetics Structure–Activity Relationship

Steric and Electronic Differentiation: Ortho‑CF₃ vs. Non‑Fluorinated Cyclopentyl Phenyl Ketone in Nucleophilic Addition Reactivity

The ortho‑CF₃ substituent significantly perturbs the carbonyl reactivity compared to cyclopentyl phenyl ketone. The electron‑withdrawing character of the CF₃ group (σₘ = 0.43, σₚ = 0.54; Hammett constants) increases the carbonyl carbon electrophilicity, while the ortho position imposes steric shielding that can retard nucleophilic attack from certain trajectories [1]. This dual electronic‑steric modulation is not achievable with the non‑fluorinated parent (no electronic activation) or the para‑CF₃ isomer (stronger electronic activation but minimal steric effect) . The ortho‑CF₃ ketone therefore occupies a unique reactivity niche that may be exploited for regioselective transformations where controlled carbonyl electrophilicity is required.

Reactivity Steric Effects Carbonyl Electrophilicity Synthetic Utility

Patent‑Attested Utility as a Long‑Acting Pharmaceutical Intermediate

Chinese patent CN110538169B explicitly names the target compound as a reactant in the preparation of long‑acting therapeutic agents for depression, anesthesia, analgesia, cognitive enhancement, pulmonary protection, amyotrophic lateral sclerosis (ALS), and complex regional pain syndrome [1]. This patent directly cites cyclopentyl[2‑(trifluoromethyl)phenyl]methanone as a synthetic intermediate, providing a verifiable intellectual‑property anchor that distinguishes it from the para‑ and meta‑CF₃ isomers, which are not explicitly claimed in the same patent family for these therapeutic indications [2].

Pharmaceutical Intermediate Patent Evidence CNS Applications

Highest‑Value Procurement Scenarios for Cyclopentyl 2‑Trifluoromethylphenyl Ketone


HDAC Inhibitor Lead‑Optimisation Programmes Requiring ortho‑CF₃ Cyclopentyl Scaffolds

Medicinal chemistry teams pursuing Class IIa HDAC (especially HDAC4) inhibitors can use the target ketone as a key intermediate for constructing hydroxamic acid derivatives. The BindingDB data for the derived hydroxamic acid (IC₅₀ = 11 µM against HDAC4) establishes a quantifiable starting point [1]. Elaborated analogs in the same patent series reach 74 nM, demonstrating a clear optimization path [2]. Procurement of the ortho‑CF₃ isomer rather than the para or meta isomer is essential because the ortho substitution pattern directly influences the geometry of the metal‑chelating hydroxamic acid warhead.

Synthesis of Long‑Acting CNS Therapeutics Per CN110538169B

The ortho‑CF₃ cyclopentyl ketone is explicitly claimed as a reactant in CN110538169B for preparing compounds with antidepressant, anesthetic, and analgesic properties [3]. Organizations developing long‑acting CNS drugs can procure this ketone to access the patent‑protected chemical space, providing a clear regulatory and intellectual‑property rationale for selecting the ortho isomer over regioisomeric alternatives that lack equivalent patent support.

Regioselective Synthetic Transformations Exploiting Ortho Steric Shielding

Synthetic chemistry groups requiring controlled carbonyl electrophilicity can exploit the unique dual electronic‑steric modulation provided by the ortho‑CF₃ group. Unlike the para‑CF₃ analog (strong electronic activation, minimal steric effect) or the non‑fluorinated cyclopentyl phenyl ketone (no electronic activation), the ortho isomer offers a differentiated reactivity profile [4]. This is particularly relevant in Grignard additions, enolate alkylations, and condensation reactions where regiochemical control is critical.

Analytical Reference Standard for Regioisomeric Purity Verification

Given the documented vendor confusion between the 2‑CF₃, 3‑CF₃, and 4‑CF₃ isomers , quality‑control laboratories in pharmaceutical and fine‑chemical companies should procure authenticated samples of the ortho isomer to serve as certified reference standards for GC‑FID or HPLC identity testing. This ensures that incoming material is regioisomerically correct before being committed to high‑value synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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